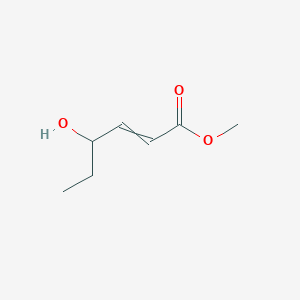

Methyl 4-hydroxyhex-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

84477-14-5 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl 4-hydroxyhex-2-enoate |

InChI |

InChI=1S/C7H12O3/c1-3-6(8)4-5-7(9)10-2/h4-6,8H,3H2,1-2H3 |

InChI Key |

OJSUVKLSWRWMJO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=CC(=O)OC)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of Methyl 4 Hydroxyhex 2 Enoate Derivatives

Chemoenzymatic Synthesis Strategies

Chemoenzymatic methods are highly valued for their ability to introduce chirality with exceptional selectivity under mild reaction conditions. These strategies often employ enzymes, such as lipases and ketoreductases, to achieve high enantiomeric and diastereomeric purity.

Lipase-Catalyzed Kinetic Resolution for Enantioselective Preparation

Lipase-catalyzed kinetic resolution is a powerful technique for separating enantiomers of racemic mixtures. This method relies on the differential rate of reaction of a lipase (B570770) with the two enantiomers of a substrate, typically a racemic alcohol or ester.

One prominent example involves the lipase-assisted acylation of racemic methyl (2E,4R,5S)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate. researchgate.netresearchgate.net Using Candida antarctica lipase B (CAL-B) and vinyl hexanoate (B1226103) as an acyl donor, this process yields the (4S,5R)-hexenoate and the unreacted (4R,5S)-alcohol, both with high enantiomeric excess (ee). researchgate.netresearchgate.net The high E-value (>1000) indicates excellent enantioselectivity of the lipase. researchgate.netresearchgate.net

Similarly, racemic methyl (4S,5S)-4-aryl-5-hydroxyhex-2(E)-enoates have been efficiently resolved through enantioselective acetylation catalyzed by CAL-B, achieving E-values greater than 400. researchgate.net Another successful resolution was demonstrated with (±)-(4,5)-anti-5-hydroxy-4-thiophenoxy ester, which was enantioselectively esterified using lipase "PL 266" from Alcaligenes sp. to give the (4S, 5R)-5-acetoxy ester and the unreacted (4R, 5S)-alcohol. jst.go.jp

Table 1: Lipase-Catalyzed Kinetic Resolution of Methyl 4-Hydroxyhex-2-enoate Derivatives

| Racemic Substrate | Lipase | Acyl Donor/Reaction | Products | Enantiomeric Excess (ee) / E-value |

|---|---|---|---|---|

| Methyl (2E,4R*,5S*)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate | CAL-B | Vinyl hexanoate | (4S,5R)-hexenoate and (4R,5S)-alcohol | 99.2% ee (ester), 98.2% ee (alcohol), E > 1000 |

| Methyl (4S*,5S*)-4-aryl-5-hydroxyhex-2(E)-enoates | CAL-B | Acetylation | (S)-acetate and (R)-alcohol | E > 400 |

| (±)-(4,5)-anti-5-hydroxy-4-thiophenoxy ester | Lipase "PL 266" | Acylating reagent | (4S, 5R)-5-acetoxy ester and (4R, 5S)-alcohol | Not specified |

Enzyme-Mediated Stereoselective Reductions and Transformations

Enzymes, particularly ketoreductases (Kreds), are instrumental in the stereoselective reduction of ketoesters to furnish chiral hydroxy esters. These biocatalysts often exhibit high levels of enantioselectivity, providing access to specific stereoisomers.

In the synthesis of rugulactone, a key step involves the stereoselective enzymatic reduction of methyl 3-oxohex-5-enoate. nih.gov Several NADPH-dependent ketoreductases were screened, with Kred-A1C, Kred-A1D, and Kred-119 demonstrating excellent conversion (>99%) and enantioselectivity (>99% ee) to produce (S)-methyl 3-hydroxyhex-5-enoate. nih.gov This enzymatic step was crucial for establishing the desired chirality in the final natural product. nih.gov

Table 2: Ketoreductase-Mediated Reduction of Methyl 3-oxohex-5-enoate

| Ketoreductase (Kred) | Conversion (%) | Enantiomeric Excess (ee) (%) | Product Configuration |

|---|---|---|---|

| Kred-A1C | >99 | >99 | (S) |

| Kred-A1D | >99 | >99 | (S) |

| Kred-119 | >99 | >99 | (S) |

| Kred-B1F | >99 | Not specified (reasonable) | (S) |

| Kred-101 | >99 | Not specified (reasonable) | (S) |

Development of Chiral Synthons from this compound Analogues

The enantiomerically pure derivatives obtained from chemoenzymatic resolutions serve as valuable chiral synthons for the synthesis of complex molecules. For instance, the optically active methyl (4S,5S)-5-aryl-4-hydroxyhex-2(E)-enoates, prepared via lipase-catalyzed resolution and subsequent rearrangement, are key intermediates in the synthesis of bisabolane-type sesquiterpenes. researchgate.netjst.go.jp

Furthermore, the enantiomerically pure (4R,5S)-alcohol, obtained from the kinetic resolution of methyl (2E,4R,5S)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate, can be converted into other valuable chiral building blocks. researchgate.net Similarly, the (S)-methyl 3-hydroxyhex-5-enoate produced through enzymatic reduction is a key chiral synthon for the total synthesis of (S)-rugulactone. nih.gov These examples highlight the utility of this compound analogues in providing access to a diverse range of stereochemically defined molecules.

Conventional Organic Synthetic Approaches

While chemoenzymatic methods offer high selectivity, conventional organic synthesis provides a robust and often complementary set of tools for the preparation and derivatization of this compound. These methods include functional group interconversions, olefination reactions, and rearrangements.

Functional Group Interconversions and Olefination Reactions

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. lkouniv.ac.in This approach is essential for elaborating the structure of this compound and its derivatives. For instance, the hydroxyl group can be converted into a better leaving group, such as a tosylate or brosylate, to facilitate subsequent nucleophilic substitution or rearrangement reactions. researchgate.netjst.go.jp

Olefination reactions, such as the Horner-Wadsworth-Emmons reaction, are crucial for constructing the α,β-unsaturated ester moiety present in this compound. This reaction typically involves the condensation of an aldehyde with a phosphonate (B1237965) ylide to form an alkene with high E-selectivity.

Rearrangement Reactions in Derivatization

Rearrangement reactions play a significant role in modifying the carbon skeleton and introducing stereocenters in derivatives of this compound. A notable example is the 1,2-aryl migration that occurs during the solvolysis of methyl (4S,5S)-4-aryl-5-brosyloxyhex-2(E)-enoates. researchgate.netjst.go.jp This rearrangement proceeds via a phenonium ion intermediate to afford methyl (4S,5S)-5-aryl-4-hydroxyhex-2(E)-enoates, effectively shifting the position of the aryl group. researchgate.netjst.go.jp

Another relevant transformation is the Meyer-Schuster rearrangement, which involves the acid-catalyzed conversion of propargyl alcohols into α,β-unsaturated ketones. researchgate.net While not directly applied to this compound itself in the provided sources, the principles of such rearrangements are applicable to its derivatives containing appropriate functionalities. For instance, an intercepted Meyer-Schuster rearrangement of cis-6-hydroxyhex-2-en-4-ynals has been developed for the synthesis of 2-acylfurans, demonstrating the potential for complex transformations within this class of compounds. researchgate.netacs.org

Carbocyclization and Cycloaddition Reactions in Related Systems

The construction of carbocyclic and heterocyclic frameworks is a cornerstone of organic synthesis, providing access to a vast array of natural products and biologically active molecules. In the context of derivatives related to this compound, transition metal-catalyzed carbocyclization and cycloaddition reactions offer powerful strategies for the stereoselective synthesis of complex cyclic systems. These methods often proceed with high efficiency and stereocontrol, enabling the construction of multiple C-C bonds in a single operation.

Rhodium-catalyzed reactions, in particular, have emerged as a versatile tool for the synthesis of 5- and 7-membered rings, which are common motifs in sesquiterpene lactones. liverpool.ac.ukliverpool.ac.uk One notable example is the rhodium-catalyzed [(3+2)+2] carbocyclization of vinylsilanes with alkynes. liverpool.ac.uk This methodology allows for the highly regio- and diastereoselective formation of silylated cis-fused 5,7-bicyclic systems. liverpool.ac.uk The vinylsilane component acts as a surrogate for a hydroxyl group, as the silyl (B83357) group can be selectively oxidized to afford the corresponding alcohol. liverpool.ac.uk This approach provides a synthetic route to C6-hydroxylated 5,7-bicyclic scaffolds, which are reminiscent of the core structures of guaianolide and pseudoguaianolide (B12085752) natural products. liverpool.ac.uk

The general strategy involves the reaction of an alkylidenecyclopropane (ACP) bearing a vinylsilane moiety with a monosubstituted alkyne in the presence of a rhodium catalyst, such as [Rh(cod)Cl]2, and a phosphite (B83602) ligand. liverpool.ac.uk The reaction proceeds through the formation of a rhodium-trimethylenemethane (TMM) intermediate from the ACP, which then undergoes a cycloaddition with the alkyne and the tethered alkene of the vinylsilane. The choice of the phosphite ligand can be critical for achieving high levels of stereocontrol. researchgate.net

Table 1: Rhodium-Catalyzed [(3+2)+2] Carbocyclization of a Vinylsilane with Methyl Propiolate liverpool.ac.uk

| Entry | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | [Rh(cod)Cl]2 | P(OPh)3 | Toluene | 100 | 65 | >20:1 |

| 2 | [Rh(cod)Cl]2 | P(OEt)3 | Toluene | 100 | 58 | 15:1 |

| 3 | [Rh(CO)2Cl]2 | P(OPh)3 | Toluene | 100 | 62 | >20:1 |

The diastereoselectivity of these carbocyclization reactions is often high, leading to the formation of a single major diastereomer. liverpool.ac.ukresearchgate.net The stereochemical outcome is influenced by the nature of the ligand and the substituents on the reactants. researchgate.net This methodology has been successfully applied to the synthesis of complex polycyclic systems, demonstrating its utility in target-oriented synthesis. liverpool.ac.uk

Nucleophilic Addition to Epoxy Enoates

The epoxide functionality is a versatile synthetic handle that can be opened by a wide range of nucleophiles in a regio- and stereoselective manner. libretexts.orgmdpi.comnih.gov In the context of this compound derivatives, nucleophilic addition to epoxy enoates represents a key strategy for the introduction of diverse functional groups at the C4 and C5 positions with stereochemical control. The reaction of methyl (4,5)-epoxyhex-2-enoate with various nucleophiles, such as amines, provides a direct route to the corresponding amino alcohols. researchgate.net

The ring-opening of 2,3-epoxypropanoates with amines generally proceeds via an S_N2 mechanism, resulting in the formation of 2-amino-3-hydroxypropanoates with an anti stereochemical relationship. beilstein-journals.org The regioselectivity of the attack is influenced by both steric and electronic factors. In the case of α,β-unsaturated epoxides, the nucleophile typically attacks the C4 position, leading to a 1,2-addition product. researchgate.net

A notable application of this methodology is the chemoenzymatic synthesis of optically active amino alcohols. researchgate.net For instance, the reaction of racemic methyl (4R,5R)-4,5-epoxyhex-2-enoate with N-benzylmethylamine can afford a mixture of diastereomeric amino alcohols. These diastereomers can then be separated or, more elegantly, resolved through lipase-catalyzed acylation. researchgate.net This approach allows for the preparation of enantiomerically pure vicinal amino alcohols, which are valuable building blocks in the synthesis of natural products and pharmaceuticals. researchgate.netrsc.org

Table 2: Diastereoselective Ring-Opening of a Racemic Epoxy Enoate with an Amine researchgate.net

| Epoxide Substrate | Amine | Solvent | Temp. (°C) | Product(s) | Diastereomeric Ratio (d.r.) |

| Methyl (4R,5R)-4,5-epoxyhex-2-enoate | N-benzylmethylamine | MeOH | RT | Methyl (4S,5R)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate and Methyl (4R,5S)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate | ~1:1 |

The stereochemical outcome of the nucleophilic addition is predictable and follows the general principles of S_N2 reactions, with inversion of configuration at the center of attack. beilstein-journals.org This stereospecificity is crucial for the synthesis of complex molecules with multiple stereocenters.

Strategies for Diastereoselective and Enantioselective Control

Achieving high levels of diastereoselectivity and enantioselectivity is a central challenge in modern organic synthesis. For the synthesis of this compound and its derivatives, several strategies have been developed to control the stereochemistry at the C4 and C5 positions. These strategies can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled methods.

One powerful approach for achieving enantioselective control is through enzymatic kinetic resolution. researchgate.net Lipases, in particular, have been widely used for the resolution of racemic alcohols and their corresponding esters. researchgate.netresearchgate.net For example, the lipase-catalyzed acylation of a racemic mixture of methyl 4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate can provide both the acylated product and the unreacted alcohol in high enantiomeric excess. researchgate.net The efficiency of the resolution is often quantified by the enantiomeric ratio (E-value), with high E-values indicating excellent selectivity. researchgate.net

Table 3: Lipase-Catalyzed Kinetic Resolution of a Racemic Amino Alcohol researchgate.net

| Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | Recovered SM ee (%) | E-value |

| rac-Methyl 4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate | CAL-B | Vinyl hexanoate | i-Pr2O | ~50 | >99 (ester) | >98 (alcohol) | >1000 |

Diastereoselective synthesis can be achieved through various methods, including the use of chiral auxiliaries, chiral reagents, or by exploiting the inherent stereochemical preferences of a reaction. The nucleophilic opening of chiral epoxy enoates, as discussed in the previous section, is an example of a diastereoselective reaction where the stereochemistry of the starting material dictates the stereochemistry of the product. researchgate.net

Furthermore, asymmetric hydrogenation and transfer hydrogenation reactions catalyzed by chiral transition metal complexes are powerful methods for the enantioselective synthesis of γ-amino alcohols from the corresponding β-amino ketones. rsc.org These methods offer complementary diastereoselectivity, with iridium catalysts often favoring the formation of anti products and rhodium catalysts favoring syn products. rsc.org Although not directly applied to this compound in the provided literature, these catalytic systems represent a potent strategy for the stereocontrolled synthesis of related structures.

The choice of strategy for stereochemical control depends on the specific target molecule, the availability of starting materials, and the desired level of stereopurity. The combination of different stereoselective methods often provides a flexible and efficient approach to the synthesis of complex, stereochemically defined molecules.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Hydroxyhex 2 Enoate

Oxidative and Reductive Transformations of the Hydroxyl and Unsaturated Moieties

The presence of both an allylic alcohol and an α,β-unsaturated ester system allows for selective oxidative and reductive transformations at distinct sites within the Methyl 4-hydroxyhex-2-enoate molecule.

Oxidative Reactions: The secondary hydroxyl group at the C4 position is susceptible to oxidation to form the corresponding ketone, methyl 4-oxohex-2-enoate. This transformation can be achieved using a variety of standard oxidizing agents. The choice of reagent is crucial to avoid unwanted side reactions, such as oxidation of the double bond or reactions involving the ester functionality.

Reductive Reactions: Both the carbon-carbon double bond and the ester carbonyl can undergo reduction.

Reduction of the Alkene: The conjugated double bond can be selectively reduced through catalytic hydrogenation. This process typically yields methyl 4-hydroxyhexanoate. Another significant reductive transformation is hydroformylation, a process that introduces a formyl group and hydrogen across the double bond. The regioselectivity of this reaction on α,β-unsaturated esters can be influenced by reaction parameters and catalysts. researchgate.net

Reduction of the Ester: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. This reaction would convert this compound into hexane-1,4,6-triol, assuming the double bond is also reduced under the reaction conditions.

| Moiety | Transformation | Reagent Type | Potential Product |

| C4 Hydroxyl | Oxidation | Mild Oxidizing Agent | Methyl 4-oxohex-2-enoate |

| C2-C3 Alkene | Reduction | Catalytic Hydrogenation | Methyl 4-hydroxyhexanoate |

| Ester Carbonyl | Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Hexane-1,4,6-triol |

Photochemical Reactions and Quantum Chemical Mechanistic Studies

Photochemistry offers a powerful tool for controlling the reactivity of unsaturated systems like this compound, enabling transformations that are often difficult to achieve through thermal methods. By using light as a reagent, specific reaction pathways can be initiated with high spatial and temporal control. rsc.orgresearchgate.net

Photoinduced olefin metathesis provides a method to form new carbon-carbon double bonds under light irradiation. beilstein-journals.org In a relevant study, a sequential bichromatic photochemical process was demonstrated using substrates similar to this compound. rsc.org The initial step involves a photoinduced cross-metathesis (CM) reaction. rsc.orgnih.gov This is typically promoted by a photolatent ruthenium catalyst, which remains inactive until activated by light of a specific wavelength (e.g., UV-A). rsc.org This allows for the coupling of the γ-hydroxyalkenoate with another olefin, such as an acrylic substrate, to form a more complex diester. rsc.org

Following the initial cross-metathesis, subsequent irradiation with a different wavelength of light (e.g., UV-C) can initiate further transformations. rsc.org A key process is the E-Z isomerization of the carbon-carbon double bond. rsc.org This photoisomerization can be a critical step that enables subsequent intramolecular reactions. beilstein-journals.org

Once the cis isomer is formed, two primary competing pathways emerge:

Intramolecular Cyclization: The hydroxyl group can attack the ester carbonyl in an intramolecular transesterification reaction, leading to the formation of a cyclic ester, known as a butenolide (an unsaturated lactone). rsc.org

1,5-Hydride Shift: An alternative pathway involves a 1,5-hydride shift followed by tautomerization, which can lead to the formation of levulinate derivatives. rsc.org

The competition between these pathways determines the final product distribution.

The selectivity between the competing cyclization and 1,5-H shift pathways can be precisely controlled by the addition of a photochemical modulator. rsc.org Phenanthrene (B1679779) serves as an effective modulator in these systems. When phenanthrene is added to the reaction mixture, it acts as an internal UV-C filter. Its presence suppresses the 1,5-H shift pathway, thereby favoring the trans-cis isomerization and subsequent cyclization. rsc.org This results in the highly selective formation of butenolide products. rsc.org Conversely, when the reaction is carried out in the absence of phenanthrene, the opposite selectivity is observed, and the levulinate derivative becomes the major product. rsc.org This demonstrates how an external agent can guide a photochemical reaction toward a desired outcome. rsc.org

| Condition | Key Process Favored | Major Product | Reference |

| UV-C Irradiation (No Modulator) | 1,5-H Shift & Tautomerization | Levulinate Derivative | rsc.org |

| UV-C Irradiation (+ Phenanthrene) | E-Z Isomerization & Cyclization | Butenolide | rsc.org |

Adduction and Conjugation Reactions with Biological Nucleophiles

The α,β-unsaturated ester system in this compound functions as a Michael acceptor, making it susceptible to conjugate addition reactions with nucleophiles. oxfordsciencetrove.com This reactivity is particularly relevant in biological systems, as the molecule can form covalent adducts with nucleophilic residues in proteins and other biomolecules. nih.gov

The β-carbon of the conjugated system is electrophilic and is the primary site of attack for soft nucleophiles. nih.gov The reaction proceeds via a 1,4-Michael-type conjugate addition. nih.gov Key biological nucleophiles that readily react with such α,β-unsaturated carbonyl compounds include:

Cysteine: The sulfhydryl (thiol) group of cysteine residues is a soft nucleophile and a primary target. nih.gov The thiolate anion is a particularly potent nucleophile for this reaction.

Histidine: The imidazole (B134444) side chain of histidine can also act as a nucleophile in Michael additions. nih.gov

Lysine (B10760008): The ε-amino group of lysine is a harder nucleophile but can also participate in adduction reactions, though often at a slower rate compared to cysteine. nih.gov

The formation of these covalent adducts can alter the structure and function of proteins, a mechanism underlying the biological activity and toxicity of many α,β-unsaturated carbonyl compounds. nih.gov

| Biological Nucleophile | Nucleophilic Group | Type of Adduction |

| Cysteine | Sulfhydryl (-SH) | Thioether linkage |

| Histidine | Imidazole Ring | N-C bond |

| Lysine | ε-Amino (-NH₂) | N-C bond |

Solvolysis Reactions and Carbocation Intermediates

Solvolysis refers to a reaction where the solvent acts as the nucleophile. For this compound, solvolysis reactions can be initiated under acidic conditions. Protonation can occur at several sites, including the carbonyl oxygen of the ester, the hydroxyl oxygen, or the double bond. libretexts.org

Protonation of the hydroxyl group followed by the loss of a water molecule can generate a resonance-stabilized allylic carbocation. This intermediate can then be trapped by a solvent molecule.

Alternatively, in the presence of an acid catalyst, the molecule can undergo intramolecular cyclization. The carboxyl group (or ester in this case) can act as an internal nucleophile, attacking a carbocation formed by protonation of the double bond. libretexts.org For γ-hydroxy esters like this compound, this can lead to the formation of a five-membered lactone, a process known as lactonization. libretexts.orgnih.gov This acid-catalyzed lactonization represents a potential pathway for degradation or transformation in protic, acidic environments. nih.gov

Spectroscopic Characterization and Structural Elucidation of Methyl 4 Hydroxyhex 2 Enoate and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map the complete atomic connectivity and infer stereochemical details.

For a molecule like Methyl 4-hydroxyhex-2-enoate, ¹H and ¹³C NMR spectra provide the initial framework for its structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of unique carbon environments.

1D NMR Data: The expected chemical shifts in the ¹H and ¹³C NMR spectra are crucial for the initial assignment.

| ¹H NMR (Proton) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~6.8-7.0 | dd | J(H2-H3) ≈ 15.6, J(H2-H4) ≈ 1.5 |

| H-3 | ~5.9-6.1 | dd | J(H3-H2) ≈ 15.6, J(H3-H4) ≈ 4.5 |

| H-4 | ~4.2-4.4 | m | - |

| H-5 | ~1.5-1.7 | m | - |

| H-6 | ~0.9-1.0 | t | J(H6-H5) ≈ 7.4 |

| OCH₃ | ~3.7 | s | - |

| OH | Variable | br s | - |

| ¹³C NMR (Carbon) | Expected Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~166 |

| C-2 (=CH) | ~145 |

| C-3 (=CH) | ~122 |

| C-4 (CH-OH) | ~70 |

| C-5 (CH₂) | ~30 |

| C-6 (CH₃) | ~10 |

| OCH₃ | ~51 |

2D NMR Analysis: Two-dimensional NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, COSY would show correlations between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6, confirming the contiguous spin system of the carbon backbone.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. researchgate.net It would show cross-peaks connecting H-2 to C-2, H-3 to C-3, H-4 to C-4, and so on, allowing for the definitive assignment of each carbon atom in the chain. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. chemrxiv.orgresearchgate.net Key correlations would include the protons of the methyl ester (OCH₃) to the carbonyl carbon (C-1) and C-2, and H-2 to C-4, solidifying the placement of the ester and hydroxyl groups. chemrxiv.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining stereochemistry by identifying protons that are close in space. For the alkene portion, a strong NOESY cross-peak between H-2 and H-4 would suggest a cis (Z) configuration, while its absence and a correlation between H-2 and H-3 would support the more common trans (E) configuration.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. chemrxiv.org

For this compound (C₇H₁₂O₃), the expected molecular weight is 144.16 g/mol . High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), would be employed to determine the exact mass, which confirms the molecular formula. rsc.org

Under electron impact (EI) ionization, the molecular ion ([M]⁺) would be observed at m/z 144. The molecule would then undergo characteristic fragmentation. chemguide.co.uk The analysis of these fragments helps to piece together the structure. libretexts.orglibretexts.orgyoutube.com

Expected Fragmentation Pattern:

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 129 | [M - CH₃]⁺ | Loss of a methyl radical |

| 113 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical |

| 126 | [M - H₂O]⁺ | Dehydration (loss of water) |

| 99 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 85 | [M - H₂O - CH₃CO]⁺ | Dehydration followed by cleavage |

| 57 | [CH₃CH₂CH(OH)]⁺ | Cleavage alpha to the double bond |

The presence of a prominent peak corresponding to the loss of water is characteristic of an alcohol, while the loss of 31 Da (-OCH₃) is a common fragmentation for methyl esters. docbrown.info

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration at chiral centers. The technique requires a single, well-ordered crystal of the compound.

For this compound, which has a chiral center at C-4, X-ray diffraction analysis would provide the precise spatial coordinates of every atom. This allows for the direct visualization of the arrangement of the hydroxyl, ethyl, and vinyl groups around C-4, leading to an unequivocal assignment of its stereochemistry as either (R) or (S). This method surpasses other techniques in its definitive nature for establishing absolute configuration.

Chiral Chromatography for Enantiomeric Excess Determination

While NMR and MS can elucidate the structure of a molecule, they generally cannot distinguish between enantiomers. Chiral chromatography is the standard method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. mdpi.com

This technique, typically performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), utilizes a chiral stationary phase (CSP). The CSP is composed of a chiral molecule that interacts diastereomerically with the enantiomers of the analyte. These differing interactions cause one enantiomer to travel through the column faster than the other, resulting in their separation.

A racemic mixture (50:50) of (R)- and (S)-Methyl 4-hydroxyhex-2-enoate would produce two distinct peaks of equal area in the chromatogram. For a non-racemic sample, the relative area of the two peaks is used to calculate the enantiomeric excess, providing a quantitative measure of the sample's optical purity. mdpi.com

Computational Chemistry and Theoretical Modeling of Methyl 4 Hydroxyhex 2 Enoate

Quantum Chemical Calculations for Absolute Configuration Elucidation

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. While X-ray crystallography is a definitive method, it requires the formation of a suitable single crystal, which is not always feasible. Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), combined with quantum chemical calculations, have become powerful and reliable alternatives for elucidating the absolute configuration of molecules in solution. frontiersin.orgunipi.it

The general approach involves the theoretical calculation of the ECD or VCD spectrum for a chosen enantiomer (e.g., the (4R)-enantiomer) and comparing it to the experimentally measured spectrum. A match between the calculated spectrum for the (4R)-enantiomer and the experimental spectrum confirms the absolute configuration as R. Conversely, if the experimental spectrum is the mirror image of the calculated (4R)-spectrum, the absolute configuration is assigned as S.

For a conformationally flexible molecule like Methyl 4-hydroxyhex-2-enoate, the process begins with a thorough conformational search to identify all low-energy conformers. nih.gov This is typically performed using molecular mechanics force fields followed by geometry optimization of the promising candidates using Density Functional Theory (DFT). uniroma1.it Subsequently, the ECD and VCD spectra for each significant conformer are calculated using Time-Dependent Density Functional Theory (TDDFT). nih.gov The final theoretical spectrum is obtained by taking a Boltzmann-weighted average of the spectra of all contributing conformers at a given temperature. researchgate.net

The accuracy of the calculated spectra is highly dependent on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). nih.gov The comparison between the theoretical and experimental spectra allows for a confident assignment of the absolute configuration of the stereocenter at the C4 position of this compound.

Table 1: Hypothetical Boltzmann population and chiroptical data for major conformers of (4R)-Methyl 4-hydroxyhex-2-enoate calculated at the B3LYP/6-31G(d) level in methanol (B129727).

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key ECD Transition (nm) | Rotatory Strength (R) | Key VCD Transition (cm⁻¹) | Dipole Strength (D) |

| Conf-1 | 0.00 | 45.2 | +215 | +15.3 | +1720 (C=O stretch) | +0.8 |

| Conf-2 | 0.52 | 25.1 | +218 | +12.1 | -1640 (C=C stretch) | -0.5 |

| Conf-3 | 1.10 | 12.5 | -210 | -8.5 | +1050 (O-H bend) | +0.3 |

| Conf-4 | 1.55 | 7.2 | +225 | +5.0 | +1715 (C=O stretch) | +0.6 |

Mechanistic Pathway Elucidation through Computational Simulations

This compound is a classic example of a product from the Morita-Baylis-Hillman (MBH) reaction, which forms a carbon-carbon bond between an activated alkene and an electrophile, typically an aldehyde. wikipedia.org In the case of this compound, the reactants would be methyl acrylate (B77674) and propanal, usually in the presence of a nucleophilic catalyst like a tertiary amine (e.g., DABCO) or a phosphine. nih.govorganic-chemistry.org

Computational simulations, particularly using Density Functional Theory (DFT), have been extensively employed to investigate the mechanism of the MBH reaction. nih.govacs.org These studies have been crucial in resolving debates about the rate-determining step and the role of protic co-catalysts. rsc.org

The generally accepted mechanism, supported by computational evidence, involves several key steps: researchgate.net

Michael Addition: The nucleophilic catalyst adds to the methyl acrylate in a conjugate fashion to form a zwitterionic enolate intermediate.

Aldol (B89426) Addition: This enolate then acts as a nucleophile, attacking the carbonyl carbon of propanal to form a new carbon-carbon bond and an alkoxide intermediate.

Proton Transfer: An intramolecular or intermolecular proton transfer occurs, often considered the rate-determining step, to form a second zwitterionic intermediate. acs.org In the presence of protic solvents or additives like alcohols, this step can be facilitated via a shuttle mechanism, lowering the activation energy. nih.gov

Catalyst Elimination: The final step is the elimination of the catalyst, which regenerates the double bond in the product, this compound, and frees the catalyst to re-enter the catalytic cycle.

Computational studies allow for the calculation of the energies of all intermediates and transition states along the reaction coordinate. chemrxiv.org This provides a detailed energy profile of the reaction, which can explain experimental observations such as reaction rates and the effect of different catalysts or solvents. For the reaction between methyl acrylate and propanal, DFT calculations can map out the potential energy surface, identifying the lowest energy pathway to the product.

Table 2: Exemplary calculated relative free energies (ΔG) for the DABCO-catalyzed reaction of methyl acrylate and propanal in a polar aprotic solvent.

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

| Reactants | Methyl Acrylate + Propanal + DABCO | 0.0 |

| Int-1 | Zwitterionic Enolate Intermediate | +5.2 |

| TS-1 | Transition State for Aldol Addition | +16.0 |

| Int-2 | Alkoxide Intermediate | +2.5 |

| TS-2 | Transition State for Proton Transfer | +24.6 |

| Int-3 | Protonated Intermediate | -8.1 |

| TS-3 | Transition State for Catalyst Elimination | +12.3 |

| Products | This compound + DABCO | -15.7 |

Conformational Analysis and Molecular Dynamics Studies

Computational methods are ideally suited for this task. A systematic or stochastic search of the conformational space can be performed using molecular mechanics (MM) methods, which are computationally inexpensive and can rapidly scan a large number of possibilities. The low-energy conformers identified by MM are then typically subjected to more accurate geometry optimization and energy calculations using DFT. nih.gov These calculations can provide precise information about bond lengths, bond angles, and dihedral angles for each conformer, as well as their relative stabilities.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in a solvent environment. nih.gov In an MD simulation, the motion of the molecule is simulated over time by solving Newton's equations of motion for all atoms. This allows for the study of how the molecule explores its conformational space, the timescales of conformational changes, and the nature of its interactions with solvent molecules. MD simulations can reveal the preferred conformations in solution, which may differ from those in the gas phase due to solvation effects, and can also be used to calculate various thermodynamic and transport properties.

Table 3: Calculated relative energies and key dihedral angles for representative low-energy conformers of this compound in the gas phase.

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (H-C4-C5-H) | Dihedral Angle (O-C4-C3-C2) |

| A | 0.00 | 65.2° | -150.1° |

| B | 0.45 | 178.5° | -145.8° |

| C | 1.21 | -70.3° | 160.5° |

| D | 1.89 | 68.9° | 35.2° |

Applications As Precursors in Complex Organic Molecule Synthesis

Chiral Synthons for Natural Products with Biological Relevance

The enantiomerically pure forms of methyl 4-hydroxyhex-2-enoate and its derivatives are highly sought-after chiral synthons in the total synthesis of various natural products exhibiting significant biological activities. The strategic placement of the hydroxyl and ester functionalities allows for stereocontrolled transformations, leading to the construction of complex molecular architectures with high precision.

One notable application is in the synthesis of bisabolane-type sesquiterpenes. molaid.comacs.org A facile preparation of methyl 5-aryl-4-hydroxyhex-2(E)-enoate, a key chiral synthon for these compounds, has been developed based on lipase-catalyzed kinetic resolution. molaid.comacs.orgacs.org This chemoenzymatic approach allows for the efficient separation of enantiomers, providing access to optically active intermediates crucial for the synthesis of bioactive sesquiterpenes like (+)-curcuphenol and (+)-curcudiol, which have been isolated from marine sponges. acs.org

Furthermore, derivatives of this compound have been utilized in the synthesis of other important natural products. For instance, structurally simplified analogues of pancratistatin, a compound known for its cytotoxic properties against cancer cells, have been synthesized using intermediates derived from this scaffold. scispace.com The synthesis of amino sugars, such as D-perosamine and D-vicenisamine, has also been achieved through methods involving the transformation of related epoxy-hexenoate structures. researchgate.net

The versatility of this synthon is further highlighted by its use in preparing optically active aminoalcohol congeners. Lipase-assisted acylation of racemic methyl (2E,4R,5S)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate allows for an efficient resolution, yielding highly enantiomerically enriched products that are valuable for further synthetic manipulations. researchgate.net

| Natural Product Class/Compound | Role of this compound Derivative | Key Synthetic Strategy |

| Bisabolane-type Sesquiterpenes | Chiral Synthon | Lipase-catalyzed kinetic resolution |

| Pancratistatin Analogues | Intermediate | Synthesis of simplified analogues |

| Amino Sugars (e.g., D-vicenisamine) | Starting Material for Epoxy-hexenoate | Stereoselective nitrogen functional group introduction |

| Optically Active Aminoalcohols | Racemic Precursor | Lipase-assisted acylation for kinetic resolution |

Intermediates in the Synthesis of Functionalized Organic Building Blocks

Beyond its role in natural product synthesis, this compound and its isomers serve as pivotal intermediates in the creation of various functionalized organic building blocks. These building blocks are then employed in a range of synthetic applications, from the construction of heterocyclic compounds to the development of novel materials.

For example, methyl 3-hydroxyhex-5-enoate, an isomer, is a precursor in the chemoenzymatic synthesis of rugulactone. nih.gov This process involves the reduction of the corresponding ketoester to the hydroxyester, which is a key step in the synthetic sequence. nih.gov Similarly, methyl 2-hydroxyhex-3-enoate is recognized as a valuable intermediate for synthesizing more complex organic molecules. evitachem.com

The reactivity of the double bond and the hydroxyl group in these compounds allows for a variety of chemical transformations. For instance, they can undergo cyclization reactions to form heterocyclic structures. An example is the synthesis of 2-acylfurans through an intercepted Meyer-Schuster rearrangement of related 6-hydroxyhex-2-en-4-ynals, demonstrating the utility of this structural motif in generating complex heterocyclic systems. researchgate.net

Moreover, these building blocks are instrumental in constructing carbocyclic and heterocyclic frameworks through various catalytic processes. Propargylic alcohols, which can be related to the structure of this compound, are readily accessible synthetic building blocks used in Lewis acid-catalyzed tandem annulations to create diverse skeletons like pyrroles, furans, and pyrans. rsc.org The development of methods for synthesizing functionalized 1,2-oxazole derivatives, which are important in drug discovery, also relies on β-enamino ketoesters that can be conceptually linked to the chemistry of functionalized hexenoates. beilstein-journals.org

| Building Block/Target Molecule | Role of this compound Isomer/Analogue | Key Transformation |

| Rugulactone | Precursor (Methyl 3-hydroxyhex-5-enoate) | Reduction of a ketoester |

| Complex Organic Molecules | Intermediate (Methyl 2-hydroxyhex-3-enoate) | General synthetic intermediate |

| 2-Acylfurans | Related Starting Material (6-hydroxyhex-2-en-4-ynals) | Intercepted Meyer-Schuster rearrangement |

| Pyrano[3,2-c]quinolones | Related Starting Material (Propargylic alcohols) | Acid-catalyzed tandem annulation |

| 1,2-Oxazole Derivatives | Related Precursors (β-enamino ketoesters) | Condensation and cyclization |

Q & A

Q. What are the optimal synthetic routes for Methyl 4-hydroxyhex-2-enoate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of α,β-unsaturated esters like this compound often involves acid-catalyzed esterification or cyclization. For example, analogous 3-hydroxy acids can be synthesized using boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst under controlled anhydrous conditions . Optimization should focus on:

- Catalyst selection : Test Lewis acids (e.g., BF₃, TiCl₄) to enhance yield and regioselectivity.

- Temperature control : Monitor exothermic reactions to avoid side products like oligomers.

- Solvent polarity : Polar aprotic solvents (e.g., THF) may improve intermediate stability.

- Characterization : Validate intermediates via and FT-IR to track hydroxyl and ester group formation.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm the α,β-unsaturated ester structure. The hydroxyl proton may appear broadened due to hydrogen bonding .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For solid-state structure determination, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly the conjugated double bond geometry . ORTEP-III can visualize thermal ellipsoids for positional uncertainty .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical permeation) and lab coats. Use ANSI-approved safety goggles to prevent ocular exposure .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.

- Waste Disposal : Segregate waste into halogenated solvent containers if halogenated byproducts form. Consult institutional guidelines for neutralization protocols .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

Methodological Answer: The hydroxyl group in this compound acts as a hydrogen-bond donor, forming intermolecular interactions with ester carbonyl acceptors. Use graph set analysis (e.g., motifs for dimeric interactions) to classify hydrogen-bond patterns . Synchrotron X-ray data at low temperature (100 K) enhances resolution for locating weak H-bonds. Compare packing diagrams generated via Mercury CSD to identify polymorphic variations .

Q. How can researchers validate the structural integrity of this compound crystallographic data?

Methodological Answer:

- PLATON/checkCIF : Run validation checks for missed symmetry (e.g., twinning) and ADDSYM alerts. Address outliers in bond distances (>3σ) via Hirshfeld surface analysis .

- Disorder Modeling : Use SHELXL’s PART instruction to refine disordered solvent molecules or substituents .

- R-Factor Convergence : Ensure for high-resolution data ().

Q. How should contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer:

- Cross-Validation : If NMR suggests a planar conformation but X-ray shows puckering, perform DFT calculations (e.g., Gaussian 16) to compare energy minima.

- Dynamic Effects : Variable-temperature NMR can detect conformational averaging that static crystallography misses .

- Synchrotron vs. Lab-Source Data : Re-collect X-ray data at higher resolution to rule out radiation damage artifacts .

Q. What experimental design strategies can elucidate the compound’s reactivity in Michael addition or Diels-Alder reactions?

Methodological Answer:

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with dienophiles (e.g., maleic anhydride).

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.

- Isotopic Labeling : Introduce at the ester carbonyl to track nucleophilic attack sites via MS .

Q. How can hydrogen-bonding motifs in this compound be exploited as synthons in supramolecular chemistry?

Methodological Answer:

- Co-crystallization : Screen with complementary H-bond acceptors (e.g., pyridines) to form 1D chains or 2D networks.

- Graph Set Notation : Classify motifs (e.g., for chain motifs) to design predictable assemblies .

- Thermal Analysis : DSC/TGA can assess stability of supramolecular frameworks under heating.

Q. What methodologies are effective for resolving enantiomers of this compound?

Methodological Answer:

- Chiral Chromatography : Use HPLC with a Chiralpak IA column and hexane/isopropanol eluent.

- Crystallization with Resolving Agents : Co-crystallize with (R)-1-phenylethylamine to isolate diastereomeric salts.

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from TD-DFT calculations .

Q. How does this compound’s stability vary under acidic, basic, or thermal conditions?

Methodological Answer:

- pH Stability Studies : Incubate in buffers (pH 2–12) and monitor degradation via . Acidic conditions may hydrolyze the ester to 4-hydroxyhex-2-enoic acid.

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C for similar esters).

- Light Sensitivity : Conduct accelerated aging under UV light (254 nm) to assess photostability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.